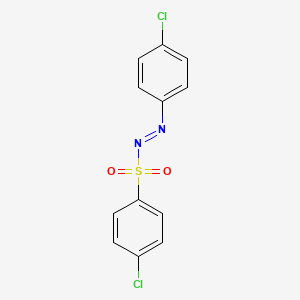
(E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by two chlorinated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chloroaniline under basic conditions. The reaction proceeds through the formation of a diazonium salt intermediate, which then undergoes coupling to form the diazene compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene can be used as a building block for the synthesis of more complex molecules. Its diazene group makes it a useful intermediate in organic synthesis.
Biology
Medicine
There is limited information on the direct medical applications of this compound. its structural features suggest it could be explored for pharmaceutical development.
Industry
In industry, this compound may be used in the production of dyes, pigments, and other materials due to its stable diazene linkage and chlorinated aromatic rings.
Mechanism of Action
The mechanism of action of (E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
Azobenzene: A compound with a similar diazene group but without the sulfonyl and chlorinated substituents.
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-Chloroaniline: Another precursor used in the synthesis.
Properties
CAS No. |
64170-89-4 |
|---|---|
Molecular Formula |
C12H8Cl2N2O2S |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
4-chloro-N-(4-chlorophenyl)iminobenzenesulfonamide |
InChI |
InChI=1S/C12H8Cl2N2O2S/c13-9-1-5-11(6-2-9)15-16-19(17,18)12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
PZBWKORSSLDLOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)
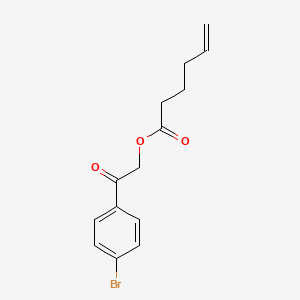
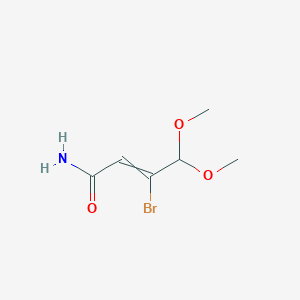
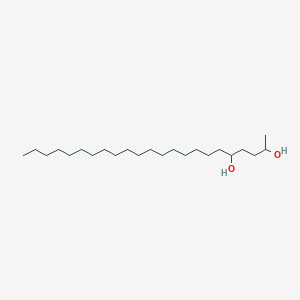
![4-[(1,3-Dithiolan-2-ylidene)amino]phenol](/img/structure/B14502776.png)
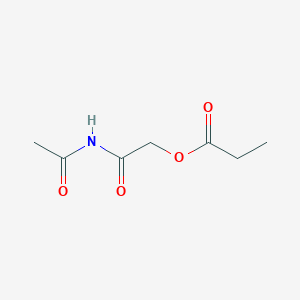

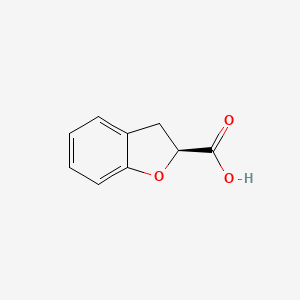
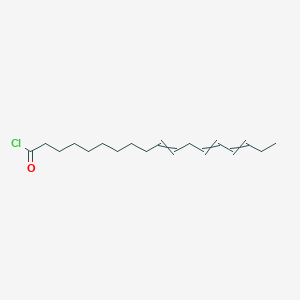
![(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B14502815.png)
![3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14502829.png)
![2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14502832.png)
